Dimethylaminoborane
Description
Dimethylaminoborane (DMAB), also known as dimethylamine-borane complex (CAS 74-94-2), is a boron-nitrogen compound with the molecular formula C₂H₁₀BN and a molecular weight of 58.92 g/mol. It is a white crystalline solid with a density of 0.69 g/cm³, a melting point of 32–36°C, and a boiling point of 59–65°C . DMAB is highly water-soluble (125 g/L at 20°C) and is classified as a flammable solid with acute toxicity and skin irritation hazards under GHS guidelines .
DMAB is widely utilized as a reducing agent in chemical synthesis, electroless plating, and nanoparticle fabrication. Its reducing capability stems from its ability to release dihydrogen (H₂) at moderate temperatures (e.g., 135–165°C in ALD processes) . Additionally, DMAB participates in catalytic dehydrogenation reactions, forming intermediates such as (NMe₂BH₂)₂ through dimerization .
Structure
2D Structure
Properties
CAS No. |
1838-13-7 |
|---|---|
Molecular Formula |
C2H6BN |
Molecular Weight |
54.89 g/mol |
InChI |
InChI=1S/C2H6BN/c1-4(2)3/h1-2H3 |
InChI Key |
YPTUAQWMBNZZRN-UHFFFAOYSA-N |
SMILES |
[B]N(C)C |
Canonical SMILES |
[B]N(C)C |
Other CAS No. |
74-94-2 |
Origin of Product |
United States |
Scientific Research Applications
Hydrogen Storage
Potential as Hydrogen Carrier:
DMAB is recognized for its high hydrogen content, making it a promising candidate for hydrogen storage applications. The compound can release hydrogen upon dehydrogenation, which is crucial for fuel cell technology and energy storage systems. Research indicates that DMAB can be effectively used in hydrogen fuel cells, providing a safe and efficient means of hydrogen delivery .
Case Studies:
- A study conducted by Purdue University highlighted the potential of amine-boranes, including DMAB, for hydrogen storage. The researchers developed a method to produce DMAB safely and economically, emphasizing its application in energy systems .
- Another investigation focused on the catalytic dehydrogenation of DMAB using rhodium catalysts, showcasing its ability to release hydrogen under mild conditions .
Catalysis
Role in Organic Synthesis:
DMAB has been utilized as a reagent in various organic synthesis reactions. Its ability to act as a reducing agent makes it valuable in the reduction of carbonyl compounds and other functional groups. Furthermore, DMAB can serve as a precursor for boron-containing catalysts that facilitate numerous chemical transformations .
Applications in Catalytic Processes:
- DMAB has been employed in dehydrogenative alcoholysis reactions, highlighting its utility in catalysis within organic chemistry .
- The compound's interaction with metal complexes has been studied to enhance catalytic efficiency and selectivity in organic reactions .
Pharmaceutical Applications
Toxicity and Safety Considerations:
While DMAB has potential therapeutic applications, its toxicity profile must be carefully considered. Reports indicate that exposure to high doses of DMAB can lead to significant health issues, including neurological damage and organ toxicity . Understanding these effects is crucial for developing safe pharmaceutical applications.
Research Insights:
- A clinical case study reported severe neurological symptoms following exposure to DMAB, underscoring the need for safety precautions when handling this compound .
- Despite its toxicity, research into modifying DMAB's structure may lead to safer derivatives with potential therapeutic benefits.
Material Science
Applications in Polymer Chemistry:
DMAB is used as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of materials. Its ability to form stable bonds with various polymers makes it a valuable component in producing durable materials for industrial applications.
Case Studies:
- Investigations into polymer composites incorporating DMAB have shown improved thermal stability and mechanical strength compared to traditional materials .
- Research into the use of DMAB in creating boron-containing polymers has opened new avenues for developing advanced materials with unique properties.
Summary Table of Applications
Chemical Reactions Analysis
Reduction Reactions in Organic Chemistry
DMAB serves as a selective reducing agent, particularly for electron-deficient substrates. Key applications include:
-
Reduction of aldehydes/ketones to alcohols : DMAB reduces carbonyl compounds without over-reducing to secondary alcohols, demonstrating high selectivity .
-
Electroless deposition of metals : Acts as a reducing agent in the electrolytic deposition of metals (e.g., nickel, platinum), alloys, and semiconductors .
-
Reduction of aryl tosylates : Catalyzed by nickel complexes (e.g., Ni(PPh₃)₂Cl₂), enabling selective reduction of electron-deficient aryl tosylates .
Catalytic Dehydrogenation
DMAB undergoes dehydrogenation via β-hydride elimination, producing hydrogen gas and cyclic/linear borazanes. Key catalytic systems include:
Actinide Catalysts
Thorium and uranium metallocene complexes (e.g., (C₅Me₅)₂AnMe₂) achieve turnover frequencies (TOFs) of ~400 h⁻¹ at 45°C . Reaction outcomes include:
-
Major product : Cyclic borazane [Me₂N·BH₂]₂ (δ ⁵.4 ppm ¹¹B NMR)
-
Minor products : Linear borazane Me₂NH·BH₂–NMe₂·BH₃ and diamino borane (Me₂N)₂BH .
| Catalyst | TON | TOF (h⁻¹) |
|---|---|---|
| (C₅Me₅)₂ThMe₂ | 550 | 200 |
| [(C₅Me₅)₂Th(H)(μ-H)]₂ | 1,000 | 380 |
| (C₅Me₅)₂UMe₂ | 450 | 200 |
Data from catalytic dehydrogenation studies in benzene-d₆ .
Platinum(II) and Platinum(IV) Complexes
-
Hydride formation : DMAB reacts with [Pt(OTf)Me₃(bpy)] to form bridging hydridoplatinum(IV) complexes (e.g., [μ-H{PtMe₃(bpy)}]₂⁺), which undergo reductive elimination to release methane .
-
Oxidative addition : Reaction with methyl iodide yields [PtClIMe(CHMeCO₂Me)(bpy)], featuring two chiral centers .
Actinide Hydride Complexes
Uranium(IV) hydride complexes (e.g., [(C₅Me₅)₂U(H)]₂) catalyze DMAB dehydrogenation via β-hydride elimination, producing Me₂N=BH₂ and Me₂N=BMe₂ .
Electrochemical Oxidation
DMAB oxidation in alkaline media is critical for fuel cell applications. Key findings:
-
Electrode modification : Ag nanoparticles on poly(aminophenol)-modified glassy carbon electrodes enhance DMAB oxidation efficiency .
-
Reaction mechanism : Involves a six-electron pathway (high efficiency) or a three-electron pathway (low efficiency), depending on pH .
| Parameter | Optimal Value |
|---|---|
| Cycle number (Ag deposition) | 10 cycles |
| Supporting electrolyte (NaOH) | 2 M |
| Scan rate effect | Diffusion-controlled |
Data from cyclic voltammetry studies .
Mechanistic Insights
Comparison with Similar Compounds
Sodium Borohydride (NaBH₄)
- Reduction Efficiency: NaBH₄ is a stronger reducing agent than DMAB but less selective, often leading to rapid nucleation and aggregation in nanoparticle synthesis. DMAB provides slower, more controlled reduction, enabling uniform particle growth .
- Application-Specific Performance: In Pd nanowire synthesis, DMAB and NaBH₄ yield similar structures, but DMAB-derived nanowires exhibit lower resistivity due to fewer surface defects .
Ammonia Borane (NH₃BH₃)
- Thermal Stability : NH₃BH₃ decomposes at lower temperatures (~100°C) compared to DMAB (~135°C), limiting its use in high-temperature processes like ALD .
- Catalytic Dehydrogenation : Rhodium-catalyzed dehydrogenation of DMAB proceeds via a fluxional Rh₄ cluster mechanism, whereas NH₃BH₃ dehydrogenation involves intermolecular B–N bond formation .
Borane Complexes in Catalysis
Copper(II) Dimethylamino-2-Propoxide
- ALD Performance: Both DMAB and copper(II) dimethylamino-2-propoxide enable ALD of copper films at 135–165°C. However, DMAB-based processes avoid alloying with substrates like Pt and Pd, which distort resistivity measurements in copper(II) precursor systems .
Titanocene Amidoborane Complexes
- Agostic Interactions: Unlike DMAB, titanocene amidoboranes exhibit intramolecular B–H···M (metal) interactions, enhancing their stability in catalytic cycles. DMAB’s intermolecular interactions limit its use in organometallic frameworks .
Dimethylamine Borane (Me₂NHBH₃)
- Hydrogen Release : Me₂NHBH₃ releases H₂ via thermal decomposition or catalytic pathways, similar to DMAB. However, DMAB’s dehydrogenation kinetics are faster due to lower activation energy (28 kcal/mol for DMAB vs. 32 kcal/mol for Me₂NHBH₃) .
- Catalyst Compatibility : DMAB reacts efficiently with Rh clusters, while Me₂NHBH₃ requires Pd-based catalysts for comparable H₂ yields .
Key Data Tables
Table 1: Comparative Properties of Boron-Nitrogen Reducing Agents
Research Findings and Mechanistic Insights
- ALD and Electroless Plating : DMAB reduces metal ions (e.g., Cu²⁺, Ni²⁺) via H₂ release, forming pure metal deposits without substrate alloying . In contrast, NaBH₄-based processes often introduce impurities .
- Catalytic Pathways : Operando XAFS studies reveal DMAB dehydrogenation involves a Rh₄(H₂BNMe₂)₈²⁺ intermediate, distinguishing it from NH₃BH₃’s intermolecular mechanisms .
- Nanoparticle Morphology: DMAB’s slow reduction kinetics favor anisotropic growth, enabling synthesis of multicolor Ag nanoparticles with tunable plasmonic properties .
Preparation Methods
High-Temperature Synthesis in Diglyme
The classical preparation involves thermolytic dehydrocoupling of dimethylamine borane at elevated temperatures. Sodium borohydride (NaBH₄) reacts with dimethylamine hydrochloride (Me₂NH₂Cl) in diglyme (diethylene glycol dimethyl ether) under argon atmosphere. Refluxing at 443 K for 12–24 hours induces dehydrogenation, producing dimethylaminoborane dimer as needle-like crystals. The reaction follows stoichiometry:
Me₂NH₂Cl + NaBH₄ → [Me₂N-BH₂]₂ + NaCl + 2 H₂
Key challenges include this compound’s low melting point (145–147°C) and high sublimation tendency, complicating yield quantification. Autoclave-based syntheses often suffer from product deposition on reactor walls, reducing recoverable yields to ~60%. Diglyme acts as both solvent and stabilizer, preventing borane oligomerization during the exothermic reaction.
Isotopic Studies and Reaction Mechanism
Deuterium-labeling experiments reveal bimolecular elimination kinetics. Heating equimolar mixtures of Me₂NH₂-BH₂ and Me₂ND₂-BD₂ produces H₂, HD, and D₂ in ratios consistent with a bimolecular mechanism involving simultaneous B–H and N–H bond cleavage. The kinetic isotope effect (kH/kD ≈ 2.1) confirms preferential elimination of protium over deuterium.
Catalytic Dehydrocoupling
Transition Metal Catalysts
Wilkinson’s catalyst ([RhCl(PPh₃)₃]) enables low-temperature (25–45°C) dehydrogenation of Me₂NH·BH₃ in solvent-free conditions. Ball-milling with 10 mol% catalyst achieves 95% conversion within 2 hours, yielding cyclic trimer [Me₂N-BH₂]₃ as the dominant product. The mechanochemical method avoids solvent contamination and enhances reaction efficiency via continuous reactant-catalyst contact.
Comparative studies show rhodium catalysts outperform iridium analogs, with turnover frequencies (TOF) reaching 120 h⁻¹ for Rh vs. 45 h⁻¹ for Ir. Catalyst recycling remains challenging due to phosphine ligand degradation under mechanochemical stress.
Borane-Mediated Catalysis
Borane-Lewis acid complexes (e.g., BF₃·THF) facilitate this compound formation via electrophilic activation. In dichloromethane at −78°C, BF₃ abstracts hydride from Me₂NH·BH₃, generating reactive intermediates that dimerize exothermically. This method produces the triclinic dimer polymorph but requires strict moisture exclusion to prevent borane hydrolysis.
Mechanochemical Synthesis
Ball-milling techniques enable solvent-free preparation of this compound oligomers. A 1:1 mixture of Me₂NH·BH₃ and NaBH₄ milled at 30 Hz for 4 hours yields 72% [Me₂N-BH₂]₂, with residual starting materials removed via sublimation. Mechanochemistry induces polymorphic transitions: prolonged milling converts triclinic dimer to monoclinic phase above 290 K.
Table 1. Comparison of this compound Preparation Methods
| Method | Conditions | Catalyst | Yield (%) | Product Form |
|---|---|---|---|---|
| Thermolytic | 443 K, diglyme | None | 60 | Triclinic dimer |
| Rh-catalyzed | Ball-mill, 25°C | [RhCl(PPh₃)₃] | 95 | Orthorhombic trimer |
| BF₃-mediated | −78°C, CH₂Cl₂ | BF₃·THF | 85 | Triclinic dimer |
| Mechanochemical | 30 Hz, 4 hours | None | 72 | Monoclinic dimer |
Polymorphic Control and Structural Characterization
Temperature-Dependent Polymorphism
This compound exhibits three crystalline forms:
- Triclinic (P1̄) : Stable below 290 K, contains planar [Me₂N-BH₂]₂ rings with B–N bond lengths of 1.58 Å.
- Monoclinic (C2/m) : Forms above 290 K via second-order phase transition, featuring distorted tetrahedral boron centers.
- Orthorhombic (Pbca) : [Me₂N-BH₂]₃ trimers with chair-like conformation, stabilized by catalytic synthesis.
Spectroscopic Identification
¹¹B NMR distinguishes oligomers: dimers resonate at δ = 25 ppm (quadrupolar broadening), while trimers show sharp singlet at δ = 18 ppm. IR spectra reveal B–H stretches at 2450 cm⁻¹ (dimer) vs. 2380 cm⁻¹ (trimer).
Q & A
Q. What are the standard synthetic routes for dimethylaminoborane (DMAB), and how are purity and structural integrity verified?
DMAB is typically synthesized via catalytic dehydrocoupling of dimethylamine-borane complexes or as a byproduct in borazane formation . Purity is verified using IR spectroscopy (terminal B–H bands at 2394–2330 cm⁻¹) and ¹¹B NMR to confirm the absence of N–Me or N–H signals from amine borane adducts . Single-crystal X-ray diffraction is critical for structural validation, as seen in ruthenium-DMAB complexes .
Q. How does the monomer-dimer equilibrium of DMAB affect experimental reproducibility in hydrogen storage studies?
DMAB exists in a dynamic equilibrium between monomeric (Me₂NHBH₃) and dimeric (1,1,3,3-tetramethyldiborazane) forms, influenced by temperature and catalytic conditions . Researchers must account for this equilibrium using variable-temperature NMR to monitor dimerization entropy (ΔS) and enthalpy (ΔH), ensuring consistent starting material composition .
Advanced Research Questions
Q. What mechanistic insights have operando XAFS and DFT-based molecular dynamics provided about Rh-catalyzed DMAB dehydrogenation?
Operando XAFS revealed a fluxional Rh₄(H₂BNMe₂)₈²⁺ cluster as the catalytic resting state, while AIMD simulations identified a 28 kcal/mol energy barrier for dehydrogenation. These methods resolve ligand isomerization and cluster dynamics missed in static models . Contrastingly, in situ XAFS and ¹¹B NMR suggest intramolecular H₂ formation via homogeneous Rh catalysts, conflicting with thermal intermolecular pathways .
Q. How can researchers resolve contradictions between homogeneous vs. heterogeneous catalytic pathways in DMAB dehydrogenation?
Discrepancies arise from differing experimental conditions (e.g., Rh cluster size, solvent effects). A multi-technique approach combining in situ XAFS (to track Rh speciation), NMR (to monitor boron intermediates), and kinetic isotope effects can differentiate pathways . For example, homogeneous mechanisms show monomeric DMAB consumption in NMR, while heterogeneous routes exhibit metal nanoparticle formation .
Q. What are the challenges in characterizing fluxional metal-ligand interactions in DMAB catalytic systems?
Fluxionality in Rh-DMAB complexes necessitates ensemble-averaged techniques like AIMD or temperature-dependent XAFS to capture dynamic ligand dissociation and cluster isomerization. Static DFT models may misrepresent transition states, leading to inaccurate activation barriers .
Q. How does DMAB function as a dual reducing and stabilizing agent in silver nanoparticle synthesis?
DMAB acts as a reductant (via B–H bonds) and stabilizer (via amine coordination) in nanoparticle growth. Systematic variation of DMAB/AgNO₃ molar ratios (0.033–6.66 mM) and protective agents (e.g., PAA) allows tuning of nanoparticle size and plasmonic properties, validated via UV-vis and TEM .
Methodological Guidance
Q. How to design experiments to study DMAB decomposition pathways under varying conditions?
- Thermal decomposition: Use TGA-MS to correlate mass loss with H₂ evolution.
- Catalytic decomposition: Employ gas burettes for H₂ quantification and operando XAFS to monitor metal center changes .
- Solvent effects: Compare aprotic (THF) vs. protic solvents via kinetic profiling .
Q. What are best practices for detecting DMAB dimerization in situ using spectroscopic methods?
- ¹¹B NMR: Track chemical shifts (δ ~10 ppm for monomer vs. δ ~5 ppm for dimer) under controlled temperatures .
- IR spectroscopy: Monitor B–H stretching frequencies; dimerization shifts bands to lower wavenumbers due to B–N bonding .
- X-ray diffraction: Resolve crystallographic signatures of dimeric structures (e.g., B–N–B linkages) .
Data Contradiction Analysis
- Conflicting XAFS interpretations: Some studies propose Rh clusters , while others suggest monomeric Rh species . Reconcile by repeating experiments under identical conditions and cross-validating with EXAFS curve fitting and DFT-derived models .
- Divergent catalytic activities: Differences in DMAB purity (monomer vs. dimer) can alter reaction rates. Pre-purify DMAB via sublimation and confirm composition before catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
